molecular formula C10H7BrO2S B134401 Methyl 6-bromobenzo[b]thiophene-2-carboxylate CAS No. 360576-01-8

Methyl 6-bromobenzo[b]thiophene-2-carboxylate

Cat. No. B134401
M. Wt: 271.13 g/mol
InChI Key: SFDVDNLBYGHFNF-UHFFFAOYSA-N
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Description

Methyl 6-bromobenzo[b]thiophene-2-carboxylate is a compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom and a carboxylate ester group in the molecule suggests potential reactivity for further chemical modifications and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. For instance, the Gewald reaction is a notable method for synthesizing 2-amino-substituted benzo[b]thiophenes, which can be further dehydrogenated to yield compounds like alkyl 2-aminobenzo[b]thiophene-3-carboxylates . Additionally, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been employed to introduce aryl or heteroaryl groups into the benzo[b]thiophene framework, as seen in the synthesis of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be influenced by substituents, which may induce non-planar conformations and affect the electronic properties of the molecule. For example, the bromination of 5-diarylamino-2-methylbenzo[b]thiophene leads to "abnormal" selectivity due to a "non-planar" conjugated model, which affects the electron delocalization and reactivity . Crystal structure analysis of related compounds, such as 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals the presence of various intermolecular interactions and provides insights into the conformational aspects of these molecules .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo a variety of chemical reactions, including bromination, nitration, and cyclization. Bromination reactions can lead to the formation of mono-, di-, or even tetrabromo derivatives, depending on the reaction conditions and the presence of substituents . Nitration reactions of benzo[b]thiophene derivatives yield nitro compounds, which can be further transformed into other functionalized molecules . Intramolecular cyclization reactions catalyzed by trace amounts of copper can convert 2-(gem-dibromovinyl)phenols(thiophenols) into 2-bromobenzofurans(thiophenes) .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of bromine and other substituents affects the molecule's reactivity, electronic properties, and intermolecular interactions. For instance, the abnormal bromination selectivity observed in certain derivatives is attributed to the special electron structure and non-planar conjugation . The crystal structure analysis provides valuable information on the nature and strength of intermolecular interactions, which are crucial for understanding the solid-state properties of these compounds . Additionally, the antibacterial activity of some novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives indicates potential biological applications of benzo[b]thiophene derivatives .

Scientific Research Applications

Synthesis and Reactivity

Methyl 6-bromobenzo[b]thiophene-2-carboxylate plays a crucial role in organic synthesis, particularly in the preparation of various heterocyclic compounds. For example, it has been used in the synthesis of new methylated thieno[2,3-a] and [3,2-b]carbazoles through a palladium-catalyzed cross-coupling and intramolecular reductive cyclization sequence of reactions (Ferreira, Queiroz, & Kirsch, 2001). This compound has also been utilized in the preparation of a range of pharmacologically active benzo[b]thiophen derivatives, demonstrating its versatility in drug development (Chapman, Clarke, Gore, & Sharma, 1971).

Charge-Transporting Materials

Research has explored the use of 5-diarylamino-2-methylbenzo[b]thiophene, a derivative of methyl 6-bromobenzo[b]thiophene-2-carboxylate, as a new type of triphenylamine-based charge-transporting material. The bromination selectivity of this compound was investigated, revealing unique reactivity patterns due to its special electron structure (Wu, Pang, Tan, & Meng, 2013).

Biological Activity and Fluorescence Properties

Tandem palladium-catalyzed borylation and Suzuki coupling of methylated 6-bromobenzo[b]thiophenes have been employed to synthesize thienocarbazole precursors. These compounds show potential for biological activity and as biomarkers due to their fluorescence properties and possible DNA intercalation (Ferreira, Queiroz, & Kirsch, 2003).

Antitumor Activity

The synthesis of novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones from Sonogashira products and intramolecular cyclization starting from 3-bromobenzo[b]thiophene-2-carboxylic acid has been reported. These compounds have shown a high growth inhibitory effect on various human tumor cell lines, suggesting their potential in cancer therapy (Queiroz et al., 2009).

Safety And Hazards

Methyl 6-bromobenzo[b]thiophene-2-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 6-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDVDNLBYGHFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625904
Record name Methyl 6-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromobenzo[b]thiophene-2-carboxylate

CAS RN

360576-01-8
Record name Methyl 6-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using 6.54 g (32.2 mmol) of 4-bromo-2-fluorobenzaldehyde, 1.93 g (48.3 mmol) of sodium hydride (60% pure) and 3.76 g (35.5 mmol) of methyl mercaptoacetate, 4.06 g (46.4% of theory) of the title compound are obtained.
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 6.54 g (32.2 mmol) of 4-bromo-2-fluorobenzaldehyde, 1.93 g (48.3 mmol) of sodium hydride (60% pure) and 3.76 g (35.5 mmol) of methyl mercaptoacetate, 4.06 g (46.4% of theory) of the title compound are obtained.
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

TEA (1.29 g, 12.85 mmol) and mercapto-acetic acid methyl ester (1.14 g, 10.83 mmol) were added to acetonitrile (50 mL) previously purged with argon (10 minute). This was followed by the addition of 4-bromo-2-fluoro-benzaldehyde (2 g, 9.852 mmol) and the resulting mixture was heated to reflux at 85° C. overnight. The reaction was monitored by TLC (20% ethyl acetate in hexane). The reaction mixture was cooled, concentrated, basified with 10% NaOH solution and extracted with ethyl acetate to afford the crude product. Purification by column chromatography on silica gel (5% ethyl acetate in hexane) afforded 2.4 g of the product (90% yield).
[Compound]
Name
TEA
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90%

Synthesis routes and methods IV

Procedure details

Under an argon atmosphere, 1.93 g (48.3 mmol) of sodium hydride (60% in liquid paraffin) are introduced into 60 ml of absolute DMSO. At room temperature, 3.76 g (35.5 mmol) of methyl mercaptoacetate are slowly added dropwise to the reaction mixture, which is stirred at room temperature until hydrogen evolution ceases (about 15 min) A solution of 6.54 g (32.2 mmol) of 4-bromo-2-fluorobenzaldehyde and 15 ml of absolute DMSO are added at room temperature to the reaction mixture. The latter is stirred until the reaction is complete and then poured into ice-water. The resulting precipitate is filtered off with suction and dried in vacuo at 40° C. overnight. 4.06 g (46.4% of theory) of the title compound are obtained.
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.54 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
8
Citations
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com
W Zhang, T Ma, S Li, Y Yang, J Guo, W Yu… - European journal of …, 2017 - Elsevier
STAT3 is an attractive therapeutic target for cancer therapy. However, due to low potency or poor druggability, none of its inhibitors are clinically available. Herein, a series of …
Number of citations: 31 www.sciencedirect.com
M Pavone, S Raboni, M Marchetti, G Annunziato… - Results in …, 2022 - Elsevier
The development of the so-called antibiotic adjuvants as inhibitors of non-essential targets represents an innovative and attractive approach to counteract antimicrobial resistance (AMR)…
Number of citations: 3 www.sciencedirect.com
S Yang - 2017 - search.proquest.com
This thesis mainly focuses on the introduction of the background and work have been done in the areas of antifolates development, such as folate function, its three uptake mechanisms …
Number of citations: 4 search.proquest.com
K Matsumura, M Ono, A Kitada… - Journal of medicinal …, 2015 - ACS Publications
In order to explore novel tau-imaging agents that can selectively detect neurofibrillary tangles in Alzheimer’s disease (AD) brains, we designed and synthesized a series of heterocyclic …
Number of citations: 40 pubs.acs.org
J Li, M Liu, Y Li, D Sun, Z Shu, Q Tan… - Journal of Medicinal …, 2020 - ACS Publications
Farnesoid X receptor (FXR) plays a key role in bile acid homeostasis, inflammation, fibrosis, and metabolism of lipid and glucose and becomes a promising therapeutic target for …
Number of citations: 14 pubs.acs.org
M Pavone - 2022 - repository.unipr.it
Antimicrobial resistance (AMR) is a natural phenomenon that occurs when bacteria, viruses, fungi, and parasites develop the ability to survive when exposed to antimicrobials. If no …
Number of citations: 0 www.repository.unipr.it
松村憲志 - 2015 - repository.kulib.kyoto-u.ac.jp
アルツハイマー病 (AD) は認知症患者数の約 6 割を占める, アンメットメディカルニーズの高い代表的疾患のひとつとなっており, 世界中で治療薬の開発研究が行われている. 現在, AD の診断には…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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